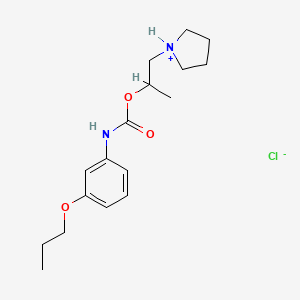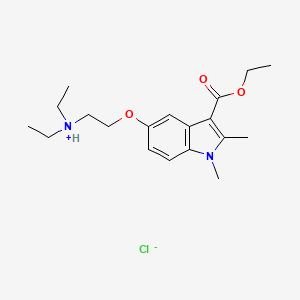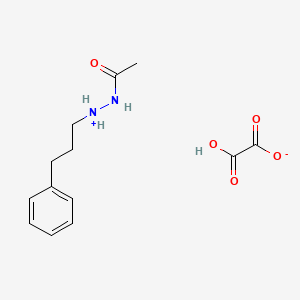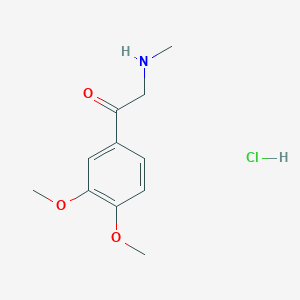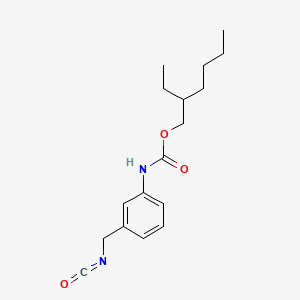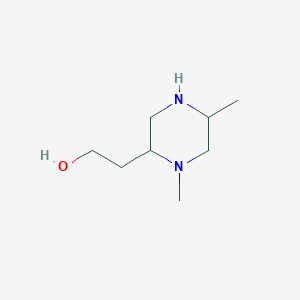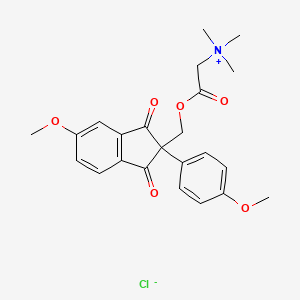
Acrylic acid, 2-(dimethylaminomethyl)-3,3-DI-2-thienyl-, ethyl ester, picrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acrylic acid, 2-(dimethylaminomethyl)-3,3-DI-2-thienyl-, ethyl ester, picrate is a complex organic compound that belongs to the class of acrylic esters This compound is characterized by the presence of an acrylic acid moiety, a dimethylaminomethyl group, and two thienyl groups, along with an ethyl ester and picrate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acrylic acid, 2-(dimethylaminomethyl)-3,3-DI-2-thienyl-, ethyl ester, picrate typically involves multiple steps. One common method is the transesterification of acrylic acid esters such as methyl acrylate or ethyl acrylate with 2-dimethylaminoethanol under acid catalysis with tin or titanium compounds . The reaction is carried out in the presence of inhibitors like phenothiazine to prevent polymerization. The product is then purified by vacuum distillation and stabilized with 4-methoxyphenol .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to achieve high yields and purity. The use of continuous reactors and advanced purification techniques ensures the efficient production of the compound.
Chemical Reactions Analysis
Types of Reactions
Acrylic acid, 2-(dimethylaminomethyl)-3,3-DI-2-thienyl-, ethyl ester, picrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the ester group to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester and amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents such as alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Acrylic acid, 2-(dimethylaminomethyl)-3,3-DI-2-thienyl-, ethyl ester, picrate has a wide range of applications in scientific research:
Chemistry: Used as a monomer in the synthesis of polymers and copolymers.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug delivery systems and as a pharmaceutical intermediate.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of acrylic acid, 2-(dimethylaminomethyl)-3,3-DI-2-thienyl-, ethyl ester, picrate involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, modulating biological pathways and exerting its effects. The presence of the dimethylaminomethyl group enhances its ability to interact with biological membranes and proteins.
Comparison with Similar Compounds
Similar Compounds
Dimethylaminoethyl acrylate: An unsaturated carboxylic acid ester with similar properties.
Methacrylic acid 2-(dimethylamino)ethyl ester: Another related compound with comparable chemical behavior.
Uniqueness
Acrylic acid, 2-(dimethylaminomethyl)-3,3-DI-2-thienyl-, ethyl ester, picrate is unique due to the presence of two thienyl groups and the picrate moiety, which confer distinct chemical and physical properties. These structural features differentiate it from other similar compounds and contribute to its specific applications and reactivity.
Properties
CAS No. |
102751-39-3 |
|---|---|
Molecular Formula |
C22H22N4O9S2 |
Molecular Weight |
550.6 g/mol |
IUPAC Name |
(2-ethoxycarbonyl-3,3-dithiophen-2-ylprop-2-enyl)-dimethylazanium;2,4,6-trinitrophenolate |
InChI |
InChI=1S/C16H19NO2S2.C6H3N3O7/c1-4-19-16(18)12(11-17(2)3)15(13-7-5-9-20-13)14-8-6-10-21-14;10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16/h5-10H,4,11H2,1-3H3;1-2,10H |
InChI Key |
YLDASBGFJKIZPR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(=C(C1=CC=CS1)C2=CC=CS2)C[NH+](C)C.C1=C(C=C(C(=C1[N+](=O)[O-])[O-])[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


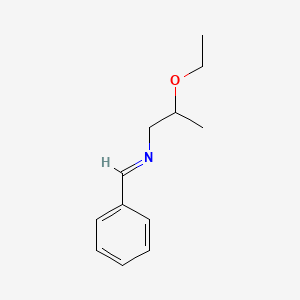

![(4-nitrophenyl) N-[4-(cyclohexylsulfamoyl)phenyl]carbamate](/img/structure/B13736160.png)


